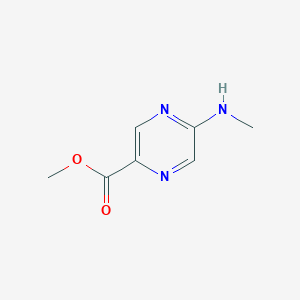![molecular formula C20H24N4O5 B13580660 7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide is a complex organic compound known for its role as a building block in the synthesis of targeted protein degraders, particularly in PROTAC (proteolysis-targeting chimeras) technology . This compound is also referred to as a C5 Lenalidomide conjugate and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base such as DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated synthesis equipment and high-throughput screening to optimize reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like DIEA, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve elevated temperatures and the use of solvents such as DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of complex organic molecules and targeted protein degraders.
Biology: In the study of protein-protein interactions and the development of new therapeutic agents.
Medicine: As a component in the development of drugs for treating various diseases, including cancer.
Industry: In the production of high-value chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide involves its role as a ligand in PROTAC technology. It binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process is mediated through the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A thalidomide derivative used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Another thalidomide derivative with similar applications in cancer therapy.
Uniqueness
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide is unique due to its specific structure, which allows it to function effectively in PROTAC technology. Its ability to form stable ternary complexes with target proteins and E3 ligases makes it a valuable tool in targeted protein degradation research .
Eigenschaften
Molekularformel |
C20H24N4O5 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H24N4O5/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27/h5-7,14H,1-4,8-11,21H2,(H,22,25)(H,23,26,27) |
InChI-Schlüssel |
ZMPNFDUNDBVJLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)








![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
